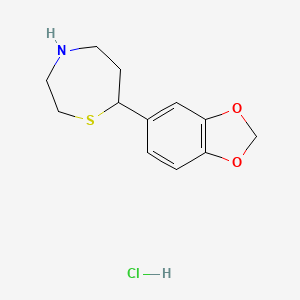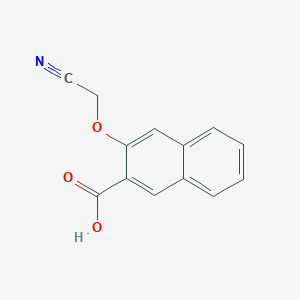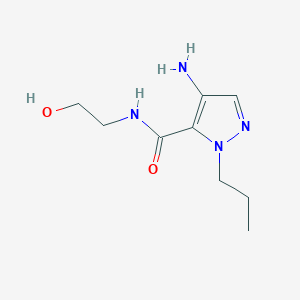
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide, also known as AHPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer treatment, this compound inhibits the activity of matrix metalloproteinases (MMPs) and blocks the activation of nuclear factor-kappa B (NF-κB), which are both involved in tumor angiogenesis and invasion. In neuroprotection, this compound scavenges free radicals and inhibits the production of pro-inflammatory cytokines. In inflammation-related diseases, this compound reduces the expression of pro-inflammatory genes and inhibits the activity of cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer treatment, this compound reduces tumor growth and induces apoptosis through the regulation of MMPs and NF-κB. In neuroprotection, this compound protects neurons from oxidative stress and reduces inflammation in the brain. In inflammation-related diseases, this compound reduces the expression of pro-inflammatory genes and inhibits the activity of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one limitation is that the synthesis process is complex and time-consuming, which may limit its availability for research.
Direcciones Futuras
For research include combination therapy, neurodegenerative diseases, and optimization of synthesis methods.
Métodos De Síntesis
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with propargyl bromide, followed by the reduction of the resulting propargylamide with lithium aluminum hydride. The final step involves the reaction of the resulting amine with glycidol to form this compound.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-5-carboxamide has been shown to have potential therapeutic applications in various scientific research fields, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking tumor angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Inflammation-related diseases such as arthritis and colitis have also been studied using this compound.
Propiedades
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-2-4-13-8(7(10)6-12-13)9(15)11-3-5-14/h6,14H,2-5,10H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBJIUJXMIPSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)
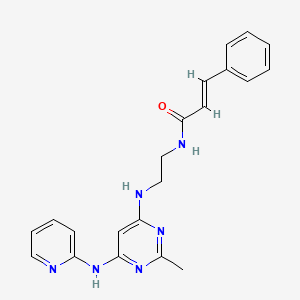
![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)
![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)
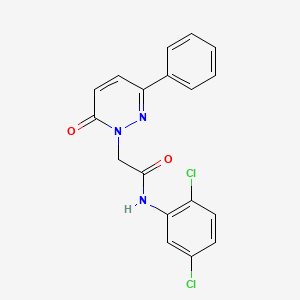
![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)
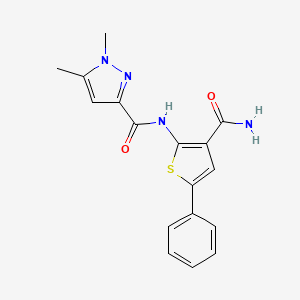
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)


